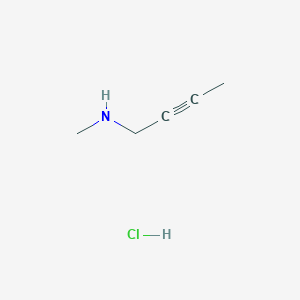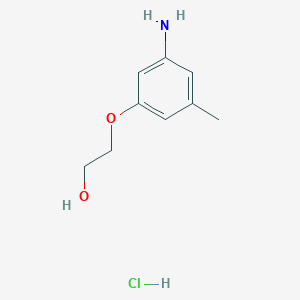
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride
Overview
Description
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is a compound with vast scientific potential. It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(3-amino-5-methylphenoxy)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is 1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride include a molecular weight of 203.67 . More detailed properties like boiling point, melting point, etc., are not available in the resources I have access to.Scientific Research Applications
Pyrolysis Product Identification
The compound 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride has been studied for its pyrolysis products. In research by Texter et al. (2018), the pyrolysis of a related substance, bk-2C-B, resulted in the identification of several pyrolysis products, emphasizing the importance of understanding the thermal stability and degradation products of such compounds (Texter et al., 2018).
Antimicrobial Activity
Patani and Hathi (2010) synthesized and characterized metal chelates of a related compound, showcasing its potential in antimicrobial applications. The study explored the compound's reactivity and interaction with metal ions, which could be relevant for the development of new antimicrobial agents (Patani & Hathi, 2010).
Spectroscopic Probe Development
Jefferson et al. (1990) investigated related compounds as spectroscopic probes for Zn2+ interactions. Such studies are crucial for understanding metal-protein interactions and developing sensitive assays for biochemical research (Jefferson, Hunt, & Ginsburg, 1990).
Synthesis of Related Compounds
Research by Griffiths et al. (1997) on the synthesis of related ethylene-1,1-bisphosphonic acids and their derivatives demonstrates the compound's relevance in synthetic chemistry, particularly in the creation of bisphosphonates, which have various applications in medicine and materials science (Griffiths et al., 1997).
Chelating Ligand Design
Liu et al. (1993) studied hexadentate amine phenol ligand complexes, highlighting the potential of related compounds in designing flexible chelating ligands for group 13 metals. This is significant for applications in coordination chemistry and catalysis (Liu et al., 1993).
Antitumor Activity
Isakhanyan et al. (2016) synthesized and tested related tertiary aminoalkanol hydrochlorides for antitumor activity. This indicates the potential of similar compounds in medicinal chemistry for developing new therapeutic agents (Isakhanyan et al., 2016).
Aromatic Ring Cleavage Enzymes
Lendenmann and Spain (1996) studied 2-aminophenol 1,6-dioxygenase, an enzyme that cleaves aromatic rings, demonstrating the relevance of similar compounds in enzymology and biodegradation research (Lendenmann & Spain, 1996).
properties
IUPAC Name |
2-(3-amino-5-methylphenoxy)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCUDPNHPWYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




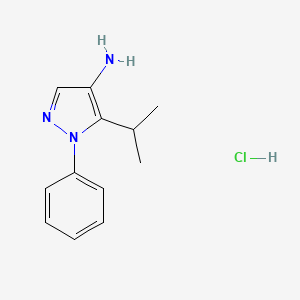
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

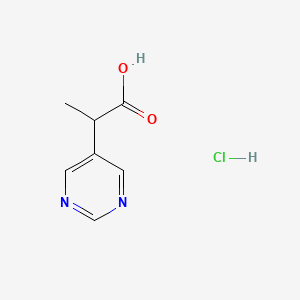
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
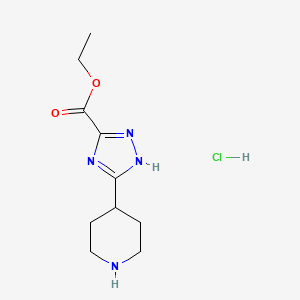
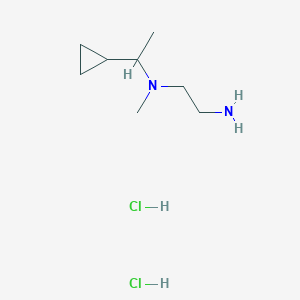
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
